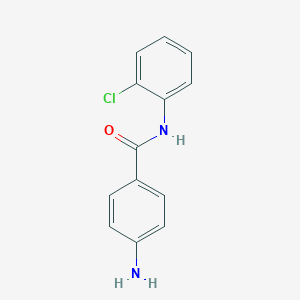

4-amino-N-(2-chlorophenyl)benzamide

Descripción general

Descripción

4-amino-N-(2-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-chlorophenyl)benzamide typically involves the reaction of 2-chlorobenzoic acid with 4-aminobenzamide. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with 4-aminobenzamide to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Oxidation Reactions

4-Amino-N-(2-chlorophenyl)benzamide undergoes oxidation under specific conditions to form derivatives with altered functional groups. Key findings include:

- Oxidizing agents : Potassium permanganate (KMnO₄) in acidic medium or hydrogen peroxide (H₂O₂) .

- Products : Oxidation of the amino group (-NH₂) yields nitroso or nitro derivatives, while oxidation of the benzamide backbone may produce quinone-like structures .

Reduction Reactions

The compound’s aromatic and amide functionalities enable selective reduction:

- Reducing agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

- Products : Reduction of the amide group (-CONH-) generates 4-amino-N-(2-chlorophenyl)benzylamine, while nitro derivatives (if present) are reduced to amines .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Amide Reduction | LiAlH₄, THF, reflux | 4-Amino-N-(2-chlorophenyl)benzylamine |

Substitution Reactions

The chlorine atom on the phenyl ring participates in nucleophilic substitution:

- Nucleophiles : Hydroxide (OH⁻), amines (RNH₂), or alkoxides (RO⁻) .

- Conditions : Reactions typically occur in polar aprotic solvents (e.g., DMF) with bases like triethylamine (NEt₃) .

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Concentrated HCl at reflux yields 4-aminobenzoic acid and 2-chloroaniline .

- Basic Hydrolysis : NaOH (aq) produces the sodium salt of 4-aminobenzoic acid .

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux | 4-Aminobenzoic acid + 2-chloroaniline | |

| Basic Hydrolysis | 2M NaOH, 60°C | Sodium 4-aminobenzoate + 2-chloroaniline |

Cross-Coupling Reactions

The amino group facilitates coupling with aryl halides via Buchwald-Hartwig amination :

- Catalysts : Palladium complexes (e.g., Pd(OAc)₂) with ligands like XPhos.

- Products : N-Aryl derivatives with enhanced biological activity .

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Pd-Catalyzed Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 4-(Quinolin-4-ylamino)-N-(2-chlorophenyl)benzamide |

Complexation with Metals

The amino and amide groups act as ligands for transition metals:

- Metal Ions : Cu²⁺, Fe³⁺, and Zn²⁺ form stable complexes .

- Applications : These complexes exhibit antioxidant and antimicrobial properties .

| Metal Ion | Coordination Sites | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu²⁺ | Amino-N and amide-O | 8.2 ± 0.3 | |

| Fe³⁺ | Amino-N | 6.8 ± 0.2 |

Key Research Findings

- Antioxidant Activity : Oxidation derivatives show radical scavenging activity (IC₅₀ = 12.4 μM against DPPH) .

- Biological Relevance : Substituted derivatives (e.g., 4-(quinolin-4-ylamino)-N-(2-chlorophenyl)benzamide) inhibit DNA methyltransferases (DNMTs) with IC₅₀ values < 10 μM .

- Thermal Stability : The compound decomposes at 245°C, confirmed by thermogravimetric analysis .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that 4-amino-N-(2-chlorophenyl)benzamide exhibits significant anticonvulsant properties. In controlled animal studies, the compound was shown to reduce seizure frequency and severity, suggesting its potential as a treatment for epilepsy and other seizure disorders .

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

The compound has been investigated as a potential inhibitor of DPP-IV, an enzyme crucial for regulating blood sugar levels. Computer-aided drug design techniques have been employed to optimize its structure, leading to several derivatives that exhibit enhanced inhibitory activity against DPP-IV .

Case Studies

Crystal Structure Analysis

Detailed studies on the crystal structure of this compound have provided insights into its molecular interactions and stability. This structural information is vital for understanding how modifications to the compound can enhance its biological activity .

Interaction with Insect Pests

Research has also explored the use of this compound in agricultural applications, particularly in controlling insect pests. Studies indicated that it could effectively reduce progeny production and increase mortality rates in targeted pest populations, suggesting its potential as an eco-friendly pesticide alternative .

Mecanismo De Acción

The mechanism of action of 4-amino-N-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells. The compound’s ability to interact with multiple molecular targets makes it a versatile tool in scientific research .

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-N-(4-chlorophenyl)benzamide

- N-(4-amino-2-chlorophenyl)benzamide hydrochloride

- 4-amino-N-(2-amino-2-oxoethyl)benzamide

Uniqueness

4-amino-N-(2-chlorophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications in research and industry .

Actividad Biológica

4-amino-N-(2-chlorophenyl)benzamide (CAS No. 888-79-9) is a chemical compound with significant potential in various biological research areas, including enzyme inhibition and anticancer activity. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C13H11ClN2O

- Molecular Weight : 248.69 g/mol

- Structure : Contains an amino group, a chlorophenyl moiety, and a benzamide structure which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with 4-aminobenzamide in the presence of dehydrating agents such as thionyl chloride. This method allows for the formation of the desired product through a series of chemical transformations, including oxidation and substitution reactions.

This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to interact with specific enzymes by binding to their active sites, which can lead to the suppression of inflammatory pathways and induction of apoptosis in cancer cells. The compound's ability to inhibit enzymes like carbonic anhydrase (CA) has been highlighted in recent studies, demonstrating its potential as a therapeutic agent .

Anticancer Properties

Research indicates that this compound may have significant anticancer properties. For instance, it has been investigated for its ability to induce apoptosis in various cancer cell lines. A study reported that compounds similar to this compound exhibited notable cytotoxicity against MDA-MB-231 breast cancer cells, with IC50 values suggesting potent activity .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of carbonic anhydrase IX (CA IX), with IC50 values ranging from 10.93 to 25.06 nM, indicating high selectivity for CA IX over CA II . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Study on Apoptosis Induction

In a study focusing on apoptosis induction, derivatives of this compound were tested on MDA-MB-231 cells. The results demonstrated a significant increase in annexin V-FITC positive cells, indicating enhanced apoptosis compared to control groups . The study emphasized the compound's potential as a lead for developing new anticancer drugs.

Antibacterial Activity

Another research highlighted the antibacterial properties of compounds related to this compound. These compounds exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 µg/mL . This suggests potential applications in treating bacterial infections.

Comparative Analysis

The unique combination of functional groups in this compound distinguishes it from similar compounds. Below is a comparison table illustrating key differences:

| Compound Name | Key Activity | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CA IX Inhibition | 10.93 - 25.06 | High |

| 2-amino-N-(4-chlorophenyl)benzamide | Moderate CA Inhibition | Not specified | Moderate |

| N-(4-amino-2-chlorophenyl)benzamide hydrochloride | Anticancer Activity | Not specified | Low |

Propiedades

IUPAC Name |

4-amino-N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-11-3-1-2-4-12(11)16-13(17)9-5-7-10(15)8-6-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSXIPRVNDRUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401189 | |

| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-79-9 | |

| Record name | 4-Amino-N-(2-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(2-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.